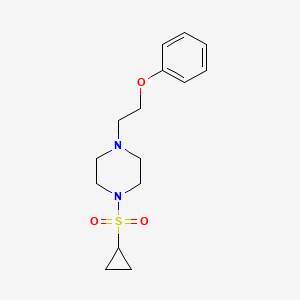![molecular formula C17H20F4N6 B12237115 5-fluoro-N,6-dimethyl-N-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)pyrimidin-4-amine](/img/structure/B12237115.png)
5-fluoro-N,6-dimethyl-N-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N,6-dimethyl-N-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with fluorine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N,6-dimethyl-N-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)pyrimidin-4-amine typically involves multi-step organic synthesis. Key steps may include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorine and trifluoromethyl groups: These groups can be introduced using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and trifluoromethyl iodide (CF3I) for trifluoromethylation.
Coupling reactions: The piperidine moiety can be introduced through coupling reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N,6-dimethyl-N-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 gas with palladium catalyst, or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-fluoro-N,6-dimethyl-N-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-N,6-dimethyl-N-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s fluorine and trifluoromethyl groups can enhance its binding affinity and specificity, leading to modulation of biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the piperidine and additional pyrimidine substitutions.
Benzamide, 2-bromo-: Contains a bromine substituent instead of fluorine and trifluoromethyl groups.
Uniqueness
5-fluoro-N,6-dimethyl-N-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)pyrimidin-4-amine is unique due to its specific combination of fluorine, trifluoromethyl, and piperidine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C17H20F4N6 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
5-fluoro-N,6-dimethyl-N-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C17H20F4N6/c1-11-14(18)15(24-10-23-11)26(2)9-12-4-7-27(8-5-12)16-22-6-3-13(25-16)17(19,20)21/h3,6,10,12H,4-5,7-9H2,1-2H3 |
InChI Key |
NPPFJLORPIDIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(Oxan-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B12237033.png)
![6,7-dimethoxy-2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12237039.png)
![N-(prop-2-en-1-yl)-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide](/img/structure/B12237040.png)

![3-(difluoromethyl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B12237068.png)
![4-[(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B12237077.png)
![2-[(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B12237078.png)
![2-Tert-butyl-5-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B12237085.png)

![2-(3a-{[(5-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carbonitrile](/img/structure/B12237106.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12237111.png)
![5-[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B12237112.png)
![4-Ethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B12237117.png)
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12237121.png)
